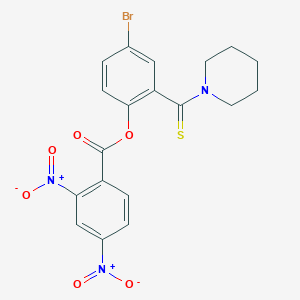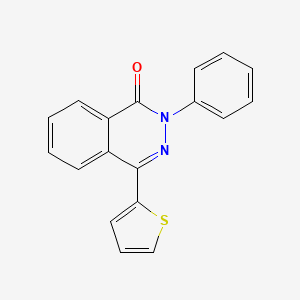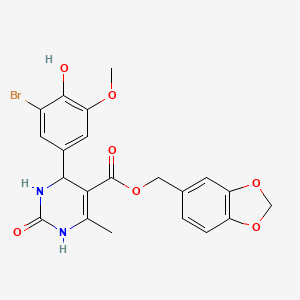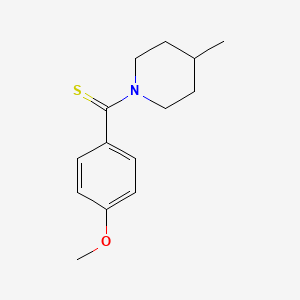
4-Bromo-2-(piperidin-1-ylcarbonothioyl)phenyl 2,4-dinitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-BROMO-2-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 2,4-DINITROBENZOATE is a complex organic compound that features a brominated aromatic ring, a piperidine moiety, and a dinitrobenzoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-2-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 2,4-DINITROBENZOATE typically involves multiple steps, including the formation of the piperidine carbothioyl intermediate and subsequent esterification with 2,4-dinitrobenzoic acid. Common synthetic routes may include:
Formation of the Piperidine Carbothioyl Intermediate: This step involves the reaction of piperidine with a suitable thiocarbonyl donor under controlled conditions.
Esterification: The intermediate is then reacted with 2,4-dinitrobenzoic acid in the presence of a coupling agent such as DCC (dicyclohexylcarbodiimide) to form the final ester product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-BROMO-2-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 2,4-DINITROBENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups, converting them to amines.
Substitution: The bromine atom on the aromatic ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted aromatic compounds with various functional groups replacing the bromine atom.
Applications De Recherche Scientifique
4-BROMO-2-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 2,4-DINITROBENZOATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-BROMO-2-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 2,4-DINITROBENZOATE involves its interaction with specific molecular targets. The piperidine moiety can interact with biological receptors, while the dinitrobenzoate ester can undergo metabolic transformations. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-BROMO-2-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 4-METHYL-3,5-DINITROBENZOATE
- 4-BROMO-2-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 4-CHLOROBENZOATE
- 4-BROMO-2-(PIPERIDINE-1-CARBOTHIOYL)PHENYL BENZOATE
Uniqueness
4-BROMO-2-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 2,4-DINITROBENZOATE is unique due to the presence of both a brominated aromatic ring and a dinitrobenzoate ester, which confer distinct chemical reactivity and potential biological activity. Its structural features allow for diverse chemical modifications and applications in various research fields.
Propriétés
Formule moléculaire |
C19H16BrN3O6S |
|---|---|
Poids moléculaire |
494.3 g/mol |
Nom IUPAC |
[4-bromo-2-(piperidine-1-carbothioyl)phenyl] 2,4-dinitrobenzoate |
InChI |
InChI=1S/C19H16BrN3O6S/c20-12-4-7-17(15(10-12)18(30)21-8-2-1-3-9-21)29-19(24)14-6-5-13(22(25)26)11-16(14)23(27)28/h4-7,10-11H,1-3,8-9H2 |
Clé InChI |
HLTUEVQBDVNCRJ-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)C(=S)C2=C(C=CC(=C2)Br)OC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{2-imino-3-[2-(piperidin-1-yl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}-1-(thiophen-2-yl)ethanol](/img/structure/B11662722.png)

![(5Z)-5-{5-bromo-2-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11662735.png)
![N-[(Z)-(4-ethylphenyl)methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B11662743.png)
![Methyl 4-{[2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-4-(methylsulfanyl)butanoyl]amino}benzoate (non-preferred name)](/img/structure/B11662748.png)


![N-benzyl-N-[4-({(2E)-2-[1-(4-tert-butylphenyl)ethylidene]hydrazinyl}carbonyl)phenyl]methanesulfonamide](/img/structure/B11662759.png)
![N-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B11662782.png)
![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-fluorophenyl)ethylidene]acetohydrazide](/img/structure/B11662784.png)
![ethyl (2Z)-2-(2,3-dimethoxybenzylidene)-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11662802.png)
![N'-[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]pyridine-2-carbohydrazide](/img/structure/B11662804.png)
![2-(4-bromoanilino)-N'-[(E)-(5-nitro-2-thienyl)methylidene]propanohydrazide](/img/structure/B11662817.png)
![N'-[(E)-{2-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxyphenyl}methylidene]pyridine-4-carbohydrazide](/img/structure/B11662821.png)
